molecular formula C6H4FN3 B3224474 3-Amino-5-Cyano-2-fluoropyridine CAS No. 1232432-79-9

3-Amino-5-Cyano-2-fluoropyridine

Cat. No.: B3224474
CAS No.: 1232432-79-9
M. Wt: 137.11 g/mol
InChI Key: IFGLKQAPPNPXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-Cyano-2-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the third position, a cyano group at the fifth position, and a fluorine atom at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-Cyano-2-fluoropyridine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-aminopyridine, followed by amino acetylation, reduction of the nitro group, diazotization, Schiemann reaction, and hydrolysis of the acetyl group . Another approach involves the halogen replacement reaction on 2-nitro-5-halogenated pyridine with a fluorine reagent under inert gas protection .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of advanced catalytic processes and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-Cyano-2-fluoropyridine undergoes various types of chemical reactions, including:

Properties

IUPAC Name

5-amino-6-fluoropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-6-5(9)1-4(2-8)3-10-6/h1,3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGLKQAPPNPXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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